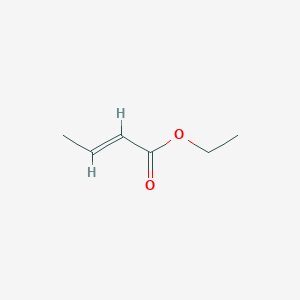

Ethyl crotonate

Description

Properties

IUPAC Name |

ethyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDIRQKJPRINOQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | ETHYL CROTONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057591 | |

| Record name | Ethyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl crotonate appears as a clear colorless liquid with a pungent odor. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a pungent odor; [CAMEO], Colourless liquid; Powerful sour caramellic-fruity aroma | |

| Record name | ETHYL CROTONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl trans-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | Ethyl trans-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.916-0.921 | |

| Record name | Ethyl trans-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10544-63-5, 623-70-1 | |

| Record name | ETHYL CROTONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl trans-crotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, ethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YUC7A1X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl crotonate. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and synthesis. This document summarizes key quantitative data in tabular format, details relevant experimental protocols for property determination, and includes a workflow diagram for a standard experimental procedure.

Core Physical and Chemical Properties

This compound, also known as ethyl (E)-but-2-enoate, is a fatty acid ester.[1] It is a colorless to pale yellow liquid with a pungent, sharp, fruity odor reminiscent of rum and cognac.[2][3] This compound is found naturally in various fruits such as apples, papayas, and strawberries.[3][4]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [3][4][5] |

| Molecular Weight | 114.14 g/mol | [3][6] |

| Appearance | Clear, colorless to pale yellow liquid | [3][7][8] |

| Odor | Pungent, fruity, caramellic, rum-like | [2][3][9] |

| Density | 0.918 g/mL at 25 °C | [3][6] |

| 0.92 g/cm³ at 20 °C | [10] | |

| 0.914 - 0.920 g/mL at 20 °C | [2][8] | |

| Boiling Point | 142-143 °C at 760 mmHg | [3][4] |

| 138-140 °C at 1013 hPa | [10] | |

| 136.00 to 137.00 °C at 760.00 mm Hg | [2] | |

| Melting Point | 37.22 °C (estimate) | [3][4][11] |

| Refractive Index (n²⁰/D) | 1.424 | [3][6] |

| 1.4230 - 1.4280 at 20.00 °C | [2][8] | |

| Vapor Pressure | 6.866 mmHg at 25 °C (estimated) | [2] |

| 65 hPa at 50 °C | [3][12] | |

| Vapor Density | 3.9 (vs air) | [3][6] |

| Flash Point | 36 °F (2.22 °C) (Tag Closed Cup) | [2][3][4] |

| 2 °C (closed cup) | [10] | |

| Dielectric Constant | 5.4 at 20 °C | [9][13] |

| logP (o/w) | 1.806 (estimated) | [2] |

| 1.85 | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble / Slightly soluble | [2][4][7][8][14] |

| Alcohol | Soluble / Miscible | [7][14] |

| Ether | Miscible | [7] |

| Chloroform | Slightly soluble | [3][9][11] |

| Ethyl Acetate | Slightly soluble | [3][9][11] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining key physical properties of liquid compounds like this compound.

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Digital balance

-

Measuring cylinder or pycnometer (density bottle) for higher accuracy

-

Thermometer

Procedure:

-

Mass of Empty Container: Measure and record the mass of a clean, dry measuring cylinder or pycnometer.

-

Volume of Liquid: Add a specific volume of this compound to the container. For a measuring cylinder, read the volume from the bottom of the meniscus.

-

Mass of Container with Liquid: Measure and record the total mass of the container with the this compound.

-

Temperature: Record the ambient temperature of the liquid.

-

Calculation:

-

Mass of this compound = (Mass of container with liquid) - (Mass of empty container)

-

Density = Mass of this compound / Volume of this compound

-

For improved accuracy, this procedure should be repeated multiple times, and the average density should be calculated.[15][16][17]

The refractive index is a measure of how light bends as it passes through a substance and is a valuable parameter for identifying and assessing the purity of liquid compounds.[18]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Temperature Control: Circulate water from the constant temperature bath through the refractometer to maintain a stable temperature, typically 20°C.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Reading: Read the refractive index value from the instrument's scale.

-

Correction: If the measurement is not performed at the standard temperature (20°C), a temperature correction may be necessary. The refractive index generally decreases with increasing temperature.[18]

Alternative methods for determining the refractive index include using a Michelson interferometer or a device composed of a graduated cylinder and a beaker.[19][20][21]

A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

Apparatus:

-

Test tubes

-

Graduated pipette or dropper

-

Vortex mixer or shaker

Procedure:

-

Solvent Preparation: Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol) to a test tube.

-

Solute Addition: Add a small, measured amount (e.g., 0.05 mL or 25 mg) of this compound to the test tube.[22]

-

Mixing: Vigorously shake or vortex the mixture for a set period.

-

Observation: Observe the mixture to see if the this compound has completely dissolved. If it has, the substance is soluble under these conditions. If a separate layer or cloudiness remains, it is considered insoluble or slightly soluble.

-

Incremental Addition: To determine the saturation point, continue adding small, measured amounts of this compound until it no longer dissolves.[23] This allows for a more quantitative measure of solubility at a given temperature.[24]

For highly accurate solubility determination, especially for biopharmaceutical classification, equilibrium solubility experiments are recommended, where an excess of the compound is agitated in the solvent for an extended period to ensure equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.[25]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the density of a liquid such as this compound.

Caption: Workflow for the determination of liquid density.

References

- 1. Showing Compound this compound (FDB019204) - FooDB [foodb.ca]

- 2. This compound, 10544-63-5 [thegoodscentscompany.com]

- 3. This compound | 623-70-1 [chemicalbook.com]

- 4. Cas 10544-63-5,this compound | lookchem [lookchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. クロトン酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 623-70-1 | TCI AMERICA [tcichemicals.com]

- 8. This compound [ventos.com]

- 9. This compound CAS#: 623-70-1 [m.chemicalbook.com]

- 10. This compound for synthesis 623-70-1 [sigmaaldrich.com]

- 11. 623-70-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. This compound [stenutz.eu]

- 14. ethyl (E)-2-crotonate, 623-70-1 [thegoodscentscompany.com]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. homesciencetools.com [homesciencetools.com]

- 17. wjec.co.uk [wjec.co.uk]

- 18. athabascau.ca [athabascau.ca]

- 19. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 20. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.aip.org [pubs.aip.org]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 24. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 25. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Chemical Reactivity Profile of Ethyl Crotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl crotonate (ethyl (E)-but-2-enoate) is a versatile α,β-unsaturated ester utilized as a key intermediate in a wide array of chemical syntheses. Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, imparts a unique reactivity profile, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, polymers, flavors, and fragrances.[1] This guide provides an in-depth analysis of the chemical reactivity of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, fruity odor.[2][3][4] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [5][6] |

| Molecular Weight | 114.14 g/mol | [5][6] |

| CAS Number | 623-70-1 (for E-isomer) | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 142-143 °C (at 1 atm) | [2][5] |

| Density | 0.918 g/mL (at 25 °C) | [2][5] |

| Refractive Index (n²⁰/D) | 1.423 - 1.428 | [5][7] |

| Flash Point | 2 °C (35.6 °F) - closed cup | [5] |

| Solubility | Insoluble in water; soluble in organic solvents. | [3][4] |

| Vapor Density | 3.9 (vs. air) | [2][5] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

| Atom Position (Structure below) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (-CH₃) | 1.25 (t) | 14.2 |

| 2 (-O-CH₂-) | 4.16 (q) | 60.1 |

| 3 (-C=O) | - | 166.5 |

| 4 (=CH-) | 5.83 (dq) | 122.9 |

| 5 (=CH-) | 6.95 (dq) | 144.4 |

| 6 (-CH₃) | 1.87 (dd) | 17.9 |

| Data compiled from typical spectra. Actual values may vary. Source:[4][8] |

Structure for NMR Assignment: (6)H₃C - (5)CH = (4)CH - (3)C(=O) - O - (2)CH₂ - (1)CH₃

Overview of Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic character of both the carbonyl carbon (C3) and the β-carbon (C5) of the alkene, a result of the electron-withdrawing nature of the ester group. This renders the molecule susceptible to a variety of transformations.

Caption: Overview of the primary reaction pathways for this compound.

Key Reactions and Methodologies

Conjugate Addition (Michael Reaction)

The Michael or 1,4-conjugate addition is a characteristic reaction of α,β-unsaturated carbonyls. Nucleophiles, typically stabilized carbanions such as those derived from malonic esters, preferentially attack the electrophilic β-carbon.

Caption: General mechanism of the Michael addition to this compound.

Experimental Protocol: Michael Addition of Diethyl Malonate

This protocol is representative of a base-catalyzed Michael addition.

-

Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Base Preparation: Sodium metal (1 equivalent) is dissolved in absolute ethanol (B145695) within the flask to generate sodium ethoxide.

-

Nucleophile Formation: Diethyl malonate (1 equivalent) is added dropwise to the sodium ethoxide solution with stirring, forming the sodiomalonic ester enolate.

-

Addition: this compound (1 equivalent) is added dropwise to the reaction mixture at room temperature. The reaction is typically exothermic.

-

Reaction: The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Workup: The mixture is cooled, and the excess base is neutralized with a dilute acid (e.g., acetic acid or HCl). The solution is then poured into water and extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, diethyl 2-(ethoxycarbonyl)-3-methylglutarate, is purified by vacuum distillation.

Group-Transfer Polymerization (GTP)

This compound can undergo living polymerization via GTP, allowing for the synthesis of poly(this compound) (PEtCr) with a controlled molecular weight and narrow molecular weight distribution.[9][10]

Caption: Experimental workflow for the synthesis of poly(this compound) via GTP.

Experimental Protocol: Organic Acid-Catalyzed GTP of this compound

Adapted from Takenaka, Y., & Abe, H. (2019). Macromolecules.[9][11]

-

Preparation: All manipulations are performed under a dry, oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox. Dichloromethane (CH₂Cl₂) is used as the solvent.

-

Reagents: this compound (monomer), 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS, initiator), and a silicon Lewis acid catalyst (e.g., N-(triethylsilyl)bis(trifluoromethanesulfonyl)imide, Tf₂NSiEt₃) are used.[10]

-

Procedure:

-

This compound (e.g., 25 mmol) and the silyl (B83357) ketene (B1206846) acetal (B89532) initiator (e.g., 0.125 mmol) are charged into a Schlenk tube with CH₂Cl₂ (6 mL) in a glovebox.[10]

-

The solution is cooled to the desired reaction temperature (e.g., -40 °C).[10]

-

A pre-cooled CH₂Cl₂ solution of the catalyst (e.g., 0.0625 mmol in 3.4 mL) is added to initiate the polymerization.[10]

-

The reaction is stirred at this temperature for a specified time (e.g., 168 hours).[10]

-

-

Termination and Isolation:

-

The reaction is quenched by the addition of methanol (B129727) (10 mL).[10]

-

The solvent is removed under reduced pressure. The residue is dissolved in chloroform (B151607) and poured into a large volume of hexane (B92381) to precipitate the polymer.[10]

-

The precipitated poly(this compound) is collected by filtration, washed with hexane, and dried under vacuum for 24 hours.[10]

-

Table 3: Example Data for GTP of this compound

| Entry | Temp (°C) | Time (h) | Yield (%) | Mₙ (calc) | Mₙ (SEC) | MWD (Đ) |

| 1 | -40 | 168 | 92 | 18400 | 17800 | 1.15 |

| 2 | -20 | 168 | 91 | 18200 | 17500 | 1.17 |

| 3 | 0 | 168 | 89 | 17800 | 17200 | 1.21 |

| Data is representative and adapted from literature for illustrative purposes.[10] | ||||||

| Mₙ (calc) = calculated number-average molecular weight; Mₙ (SEC) = measured by size-exclusion chromatography; MWD (Đ) = molecular weight distribution (PDI). |

Cycloaddition (Diels-Alder Reaction)

As an electron-deficient alkene, this compound is an effective dienophile in [4+2] Diels-Alder cycloadditions, reacting with electron-rich conjugated dienes to form substituted cyclohexene (B86901) rings. Cyclopentadiene (B3395910), being locked in the reactive s-cis conformation, is a common reaction partner.[12][13]

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

-

Cyclopentadiene Preparation: Cyclopentadiene is prepared immediately before use by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Dicyclopentadiene is heated to its boiling point (~170 °C), and the resulting monomer (b.p. 40-42 °C) is collected by fractional distillation into a receiving flask cooled in an ice bath.[12]

-

Setup: A round-bottomed flask is charged with this compound (1 equivalent). The flask is cooled in an ice-water bath.

-

Reaction: The freshly distilled, cold cyclopentadiene (1.1 equivalents) is added to the this compound. The reaction is often exothermic and may proceed at room temperature.[12]

-

Completion: The mixture is stirred for several hours at room temperature or gently heated to ensure completion. The reaction progress can be monitored by GC-MS or NMR.

-

Purification: The product mixture contains endo and exo diastereomers. The excess cyclopentadiene and any remaining starting materials are removed under reduced pressure. The resulting isomeric adducts can be purified and separated by column chromatography on silica (B1680970) gel.

Reactions of the Alkene and Carbonyl Moieties

Reduction: The double bond and the ester can be reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) will typically reduce the C=C bond to yield ethyl butyrate. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester carbonyl to a primary alcohol, yielding (E)-hex-2-ene-1,4-diol after workup, by attacking both the carbonyl and the double bond via conjugate addition.[14][15]

Experimental Protocol: LiAlH₄ Reduction (Representative)

-

Setup: A dry, three-necked flask is fitted with a stirrer, dropping funnel, and reflux condenser under an inert nitrogen atmosphere.

-

Hydride Suspension: A suspension of LiAlH₄ (e.g., 1.5 equivalents) in anhydrous diethyl ether or THF is placed in the flask and cooled in an ice bath.[14]

-

Addition: A solution of this compound (1 equivalent) in the same dry solvent is added dropwise from the funnel at a rate that maintains a gentle reaction.

-

Reaction: After the addition is complete, the mixture is stirred at 0 °C for an hour and then allowed to warm to room temperature and stirred for several more hours.

-

Quenching: The reaction is carefully quenched by the sequential, slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.

-

Workup: The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude alcohol product, which can be purified by distillation.

Epoxidation: The electron-deficient double bond of this compound can be epoxidized using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a syn-addition, forming an epoxide ring on one face of the former double bond.[16]

Hydrolysis: Like other esters, this compound can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis with excess water yields crotonic acid and ethanol in a reversible reaction. Saponification with a base (e.g., NaOH) is an irreversible process that yields ethanol and the sodium salt of crotonic acid.[17]

Safety and Handling

This compound is a highly flammable liquid and vapor and causes serious eye irritation.[18][19] Proper handling is critical to ensure laboratory safety.

Table 4: Safety and Handling Information

| Parameter | Information | Reference(s) |

| GHS Hazard Statements | H225: Highly flammable liquid and vapor.H319: Causes serious eye irritation. | [5][18] |

| Precautionary Measures | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/eye protection/face protection. | [20][21] |

| Storage | Store in a well-ventilated place. Keep cool. Store in a flammables area. | [6][19][21] |

| Incompatibilities | Strong oxidizing agents. | [2][19] |

| Personal Protective Equipment (PPE) | Safety glasses or face shield, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated fume hood. | [6][21] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [6][21] |

This guide highlights the principal reactive pathways of this compound. Its dual electrophilic sites provide a foundation for a rich variety of chemical transformations, cementing its role as a fundamental building block for synthetic chemists in academic and industrial settings.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 623-70-1 [chemicalbook.com]

- 3. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asahilab.co.jp [asahilab.co.jp]

- 5. 巴豆酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. This compound, 10544-63-5 [thegoodscentscompany.com]

- 8. magritek.com [magritek.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. odp.library.tamu.edu [odp.library.tamu.edu]

- 13. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ch.ic.ac.uk [ch.ic.ac.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. uv.es [uv.es]

- 18. godavaribiorefineries.com [godavaribiorefineries.com]

- 19. fishersci.com [fishersci.com]

- 20. chemos.de [chemos.de]

- 21. synerzine.com [synerzine.com]

An In-depth Technical Guide to the Discovery and History of Ethyl Crotonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl crotonate, an α,β-unsaturated ester, has been a compound of interest in organic synthesis for over a century. Its utility as a versatile intermediate in the production of pharmaceuticals, flavors, and fragrances has driven the development of numerous synthetic methodologies. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the evolution of its preparation from early esterification methods to more contemporary approaches. Key experimental protocols are presented, and quantitative data from historical and modern syntheses are summarized for comparative analysis. Furthermore, this guide illustrates the fundamental reaction pathway of the seminal Fischer-Speier esterification and a general experimental workflow for its synthesis and purification.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The story of this compound is intrinsically linked to the broader history of organic chemistry and the development of esterification reactions. First synthesized in the mid-19th century, its emergence was a part of the systematic investigation into the reactions of carboxylic acids and alcohols that characterized this era of chemical discovery.[1] The presence of a conjugated system in its structure imparts unique reactivity, making it a valuable precursor for a variety of addition and condensation reactions, which is of significant interest to drug development professionals for the synthesis of complex molecular architectures.

Historical Development of a Core Synthesis: The Fischer-Speier Esterification

The first well-documented and widely adopted method for the synthesis of this compound was the acid-catalyzed esterification of crotonic acid with ethanol (B145695). This reaction is a classic example of what is now known as the Fischer-Speier esterification , a cornerstone of organic synthesis first described by Emil Fischer and Arthur Speier in 1895.[2]

This equilibrium-driven process involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. The use of a strong acid catalyst, typically sulfuric acid or hydrochloric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the reaction.

The Fischer-Speier Esterification Signaling Pathway

The mechanism of the Fischer-Speier esterification is a fundamental concept in organic chemistry. The following diagram illustrates the key steps involved in the acid-catalyzed formation of this compound from crotonic acid and ethanol.

Early Synthesis Methods and Their Evolution

Beyond the foundational Fischer-Speier method, other approaches to the synthesis of α,β-unsaturated esters were explored in the early 20th century. While specific detailed protocols for this compound from this early period are scarce in readily available literature, the work of chemists such as Bourguel and Allan, Jones, and Whiting on the synthesis of unsaturated esters provided important advancements. Their work often involved the partial reduction of acetylenic precursors or elimination reactions, expanding the synthetic chemist's toolkit.

Later developments in the 20th century saw the industrial-scale production of crotonic acid, the immediate precursor to this compound, primarily through the oxidation of crotonaldehyde. This, in turn, made the Fischer-Speier esterification the most economically viable method for large-scale this compound synthesis.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to this compound has historically been influenced by factors such as starting material availability, desired purity, and scale of production. The following table summarizes quantitative data for different approaches, providing a comparative overview for researchers.

| Method | Precursors | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Fischer-Speier Esterification | Crotonic Acid, Ethanol | Sulfuric Acid | None (Ethanol in excess) | Reflux | ~65-97 | [3] |

| From Ethyl Acetoacetate | Ethyl Acetoacetate, Aniline | Acetic Acid | Benzene | Reflux with Dean-Stark trap | 76-80 (for Ethyl β-anilinocrotonate) | |

| Semihydrogenation | Ethyl Tetrolate | Palladium on Barium Sulfate, Quinoline | Ether | Hydrogenation (atmospheric pressure) | 93-98 (for Ethyl isocrotonate) |

Detailed Experimental Protocols

For the modern researcher, understanding the practical execution of these historical syntheses is crucial for context and potential adaptation. The following protocols are based on well-established procedures for esterification and related reactions, reflecting the techniques that would have been employed.

Fischer-Speier Synthesis of this compound

Objective: To synthesize this compound from crotonic acid and ethanol via acid-catalyzed esterification.

Materials:

-

Crotonic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Boiling chips

Procedure:

-

In a round-bottom flask, combine crotonic acid and an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid and boiling chips.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Neutralize the excess acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation, collecting the fraction boiling at approximately 142-143 °C.

General Workflow for Synthesis and Purification

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an ester like this compound in a laboratory setting.

Conclusion

The synthesis of this compound has a rich history that mirrors the progression of organic chemistry as a science. From the foundational Fischer-Speier esterification to more specialized methods, the preparation of this valuable α,β-unsaturated ester has been refined over more than a century. For today's researchers and drug development professionals, an understanding of this historical context and the fundamental synthetic protocols provides a strong foundation for innovation in the synthesis of novel and complex molecules. The continued importance of this compound as a synthetic intermediate ensures that its story is one of ongoing development.

References

Spectroscopic Analysis of Ethyl Crotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl crotonate (C₆H₁₀O₂), a common organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide detailed structural information.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound reveals four distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~1.26 | Triplet | ~7.1 | 3H | -O-CH₂-CH₃ |

| ~1.88 | Doublet of doublets | ~6.9, ~1.7 | 3H | =CH-CH₃ |

| ~4.17 | Quartet | ~7.1 | 2H | -O-CH₂ -CH₃ |

| ~5.82 | Doublet of quartets | ~15.6, ~1.7 | 1H | =CH -CH₃ |

| ~6.96 | Doublet of quartets | ~15.6, ~6.9 | 1H | -CO-CH= |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound shows six signals, corresponding to the six carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[1][2][3][4]

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1][3]

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment |

| ~14.3 | CH₃ | -O-CH₂-CH₃ |

| ~17.9 | CH₃ | =CH-CH₃ |

| ~60.2 | CH₂ | -O-CH₂ -CH₃ |

| ~122.9 | CH | =CH -CH₃ |

| ~144.5 | CH | -CO-CH= |

| ~166.5 | C (quaternary) | C =O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the C=O and C=C bonds of an α,β-unsaturated ester.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~1720 | C=O stretch | α,β-Unsaturated Ester |

| ~1655 | C=C stretch | Alkene |

| ~1270, ~1170 | C-O stretch | Ester |

| ~970 | C-H bend | trans-Alkene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound [5]

| m/z | Relative Intensity (%) | Assignment |

| 114 | 2.7 | [M]⁺ (Molecular Ion) |

| 99 | 28.9 | [M - CH₃]⁺ |

| 87 | 2.2 | [M - C₂H₅]⁺ |

| 69 | 100.0 | [M - OC₂H₅]⁺ (Base Peak) |

| 41 | 26.6 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Prepare a solution of approximately 5-25 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[6] For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.[6]

-

Data Acquisition :

-

¹H NMR : A standard single-pulse sequence is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.[6]

-

¹³C NMR : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are run to differentiate carbon types.[2][3]

-

-

Data Processing :

IR Spectroscopy Protocol (Mull Technique)

-

Sample Preparation : Place about 15-20 mg of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for the mull technique with solids, grind 15-20 mg of the substance in an agate mortar.[7] Add a few drops of a mulling agent (e.g., Nujol) and continue to grind to a smooth paste.[7]

-

Data Acquisition : Place the salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing : Identify the key absorption bands and their corresponding wavenumbers.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization : The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Structural Elucidation of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of ethyl crotonate. It details the assignment of chemical shifts, multiplicity, and coupling constants for each proton environment in the molecule. Furthermore, this document outlines a standard experimental protocol for sample preparation and data acquisition and illustrates the proton coupling relationships through a logical diagram.

Analysis of the ¹H NMR Spectrum

This compound ((E)-CH₃CH=CHCOOCH₂CH₃) is an unsaturated ester with four distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). The electron-withdrawing nature of the ester functional group and the electronegativity of the oxygen atoms significantly influence the chemical shifts of nearby protons, leading to a well-resolved and interpretable spectrum.[1][2]

The key features of the spectrum are:

-

Ethyl Group Protons: The ethyl moiety (-OCH₂CH₃) gives rise to two signals: a quartet corresponding to the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The methylene protons are deshielded by the adjacent oxygen atom, causing them to appear further downfield.

-

Vinylic Protons: The two protons on the carbon-carbon double bond (-CH=CH-) are in different chemical environments. They are coupled to each other (trans-coupling) and one is also coupled to the adjacent methyl group. This results in two distinct multiplets in the downfield region of the spectrum.

-

Allylic Protons: The methyl group attached to the double bond (CH₃-CH=) appears as a doublet due to coupling with the adjacent vinylic proton.

Data Presentation: ¹H NMR of this compound

The quantitative data for the ¹H NMR spectrum of this compound, acquired in CDCl₃, is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

| Proton Label | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H a | 1.26 | Triplet | Jab = 7.1 | 3H |

| H b | 4.15 | Quartet | Jba = 7.1 | 2H |

| H c | 1.88 | Doublet of Doublets | Jcd = 6.9, Jce = 1.7 | 3H |

| H d | 5.82 | Doublet of Quartets | Jde = 15.6, Jdc = 1.7 | 1H |

| H e | 6.95 | Doublet of Quartets | Jed = 15.6, Jec = 6.9 | 1H |

Note: The structure corresponding to the labels is shown in the diagram below.

Visualization of Spin-Spin Coupling

The following diagram illustrates the structure of this compound and the scalar (J) coupling relationships between the different sets of protons. Arrows indicate which protons are splitting each other's signals.

Caption: Molecular structure of this compound with ¹H NMR assignments and spin-spin coupling pathways.

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound.

A. Materials and Equipment

-

Analyte: this compound (5-25 mg)

-

Solvent: Deuterated chloroform (B151607) (CDCl₃, 99.8 atom % D) containing 0.03% v/v TMS.

-

Equipment:

-

High-quality 5 mm NMR tube and cap.

-

Volumetric flask or vial.

-

Pasteur pipette with a cotton or glass wool plug.

-

Vortex mixer (optional).

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

B. Sample Preparation

-

Weighing: Accurately weigh approximately 10 mg of this compound and transfer it to a clean, dry vial.

-

Dissolution: Add approximately 0.6–0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3][4] The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved, creating a homogenous solution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool or cotton and carefully transfer the filtrate into a clean 5 mm NMR tube.[5] The final sample height in the tube should be approximately 4-5 cm.[3]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation. Wipe the exterior of the tube with a lint-free tissue to remove any dust or fingerprints.

C. Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent. This step stabilizes the magnetic field during the experiment.[3]

-

Shimming: The magnetic field homogeneity across the sample is optimized through an automated or manual shimming process. Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution.[3]

-

Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure maximum signal sensitivity.

-

Acquisition Parameters: Set the standard acquisition parameters for a ¹H experiment:

-

Pulse Program: A standard 30° or 90° pulse-acquire sequence (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Typically 12-16 ppm, sufficient to cover the entire range of proton chemical shifts.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of protons between scans.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: After acquisition, the Free Induction Decay (FID) is processed. This involves applying a Fourier transform, phase correction, and baseline correction to generate the final frequency-domain spectrum. The spectrum is then calibrated by setting the TMS peak to 0.00 ppm. Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

References

13C NMR Chemical Shifts of Ethyl Crotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl crotonate. This compound, an α,β-unsaturated ester, is a valuable molecule in organic synthesis and serves as a fundamental structure for understanding the electronic effects in conjugated systems. This document offers a detailed summary of its 13C NMR spectral data, experimental methodologies, and a logical framework for spectral assignment.

13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound presents six distinct resonances corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, with the carbonyl and olefinic carbons exhibiting characteristic downfield shifts.

The chemical shifts for this compound, as determined in deuterated chloroform (B151607) (CDCl3), are summarized in the table below. These values are compiled from multiple sources to provide a reliable reference.[1][2][3][4]

| Carbon Atom (Numbering) | Chemical Structure | Hybridization | Functional Group | Chemical Shift (ppm) in CDCl3 |

| 1 | CH3-CH=CH-COOCH2-C H3 | sp3 | Methyl | 14 |

| 2 | CH3-CH=CH-COOC H2-CH3 | sp3 | Methylene | 60 |

| 3 | CH3-CH=CH-C OOCH2-CH3 | sp2 | Carbonyl | 167 |

| 4 | CH3-CH=C H-COOCH2-CH3 | sp2 | Olefinic (α-carbon) | 123 |

| 5 | CH3-C H=CH-COOCH2-CH3 | sp2 | Olefinic (β-carbon) | 144 |

| 6 | C H3-CH=CH-COOCH2-CH3 | sp3 | Methyl | 18 |

Note: The numbering of carbon atoms is for illustrative purposes and may not follow IUPAC nomenclature.

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is crucial for accurate chemical shift determination. The following provides a generalized experimental protocol for obtaining the 13C NMR spectrum of this compound.

Sample Preparation:

-

Concentration: Prepare a solution of this compound in deuterated chloroform (CDCl3). Concentrations of 5% to 25% (v/v) have been reported to yield good quality spectra.[1][2] For quantitative analysis, a concentration of 1 M in CDCl3 can be used.[4]

-

Solvent: CDCl3 is a common solvent for acquiring the 13C NMR spectrum of this compound.[1][2][3][4]

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 60 MHz or higher) is suitable for resolving all carbon signals.[4]

-

Nucleus: Observe the 13C nucleus.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is used for a broadband 13C spectrum.

-

Acquisition Parameters:

-

Pulse Width: A 30° to 90° pulse width can be used. For carbons with long relaxation times, such as the carbonyl carbon, a smaller pulse angle (e.g., 30°) and a longer relaxation delay may be necessary to obtain a quantitative signal.[2]

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.[2]

-

Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a 25% sample, a single scan may be sufficient on a modern spectrometer.[3]

-

Spectral Editing (DEPT):

To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

-

DEPT-135: This experiment shows CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons are absent.

-

DEPT-90: This experiment only shows CH signals.

-

DEPT-45: This experiment shows all protonated carbon signals (CH, CH2, and CH3) as positive peaks.

By comparing the broadband 13C spectrum with the DEPT spectra, the multiplicity of each carbon can be determined, which greatly simplifies the assignment process.[1][3][4] For example, the carbonyl carbon at ~167 ppm will be absent in all DEPT spectra, confirming its quaternary nature.[1][3][4]

2D NMR Experiments:

For unambiguous assignment, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be employed.

-

HSQC: Correlates carbon atoms to their directly attached protons.

-

HMBC: Shows correlations between carbons and protons over two or three bonds, which is particularly useful for assigning quaternary carbons.

Logical Workflow for 13C NMR Signal Assignment

The assignment of the 13C NMR signals of this compound follows a logical progression, integrating information from the broadband spectrum and spectral editing techniques. The following diagram illustrates this workflow.

References

An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl crotonate ((2E)-but-2-enoate) is an unsaturated ester with applications as a flavoring agent and as a reagent in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailed experimental protocols for their determination, and a visualization of a key reaction pathway.

Core Thermodynamic Properties of this compound

The thermodynamic properties of a compound govern its stability, reactivity, and phase behavior. For this compound, these properties are essential for applications ranging from reaction engineering to understanding its environmental fate.

Summary of Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic data for this compound.

| Thermodynamic Property | Value | Phase | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -375.7 ± 2.5 kJ/mol | Gas | [1][2] |

| Enthalpy of Vaporization (ΔvapH) | 42.1 ± 0.4 kJ/mol | Liquid to Gas | [1][2] |

| Standard Molar Entropy (S°) | Data not available | ||

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available | ||

| Heat Capacity at Constant Pressure (Cp) | Temperature-dependent data available | Gas and Liquid | [1][2] |

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise calorimetric and physical measurement techniques. The following sections detail the methodologies used to measure the key thermodynamic parameters of this compound.

Determination of the Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation of this compound was determined from its heat of combustion, which was experimentally measured using bomb calorimetry.

Experimental Workflow for Bomb Calorimetry of a Volatile Liquid:

Methodology Details:

-

Sample Preparation: A known mass of high-purity this compound is encapsulated to prevent its evaporation before ignition. A fuse wire, typically iron or platinum, is attached to the capsule.

-

Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, known as a bomb. The bomb is then sealed and pressurized with an excess of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated container (a dewar). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Combustion and Measurement: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise, which is meticulously recorded.

-

Analysis and Calculation: After the reaction, the contents of the bomb are analyzed for any products of incomplete combustion and for the formation of nitric acid (from residual nitrogen in the bomb). The total heat released is calculated from the temperature change and the previously determined heat capacity of the calorimeter system. After applying corrections, the standard enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Reaction Pathway Visualization: Michael Addition

This compound, as an α,β-unsaturated ester, can participate in various chemical reactions. One of the most fundamental is the Michael addition, a conjugate addition of a nucleophile. The following diagram illustrates the mechanism of the Michael addition of diethyl malonate to this compound.

This reaction is a classic example of carbon-carbon bond formation and is widely used in organic synthesis to build more complex molecules.

Conclusion

This technical guide has provided a detailed overview of the key thermodynamic properties of this compound, the experimental methods used for their determination, and a visualization of a relevant reaction pathway. While data for the standard enthalpy of formation is available and based on established experimental techniques, further research is needed to experimentally determine or accurately calculate the standard molar entropy and Gibbs free energy of formation. Such data would provide a more complete thermodynamic profile of this compound, benefiting researchers and professionals in chemistry and drug development.

References

Solubility of Ethyl Crotonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl crotonate (C₆H₁₀O₂), an unsaturated ester, serves as a versatile intermediate in organic synthesis and finds application as a solvent for cellulose (B213188) esters and a plasticizer for acrylic resins.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in chemical reactions, formulation development, and purification processes. This technical guide provides a summary of the available solubility data for this compound and outlines a detailed experimental protocol for its quantitative determination.

Data Presentation: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | ~4.26 g/L | Estimated |

| Water | - | Insoluble | Qualitative |

| Ethanol | - | Soluble | Qualitative |

| Ether | - | Soluble | Qualitative |

| Acetone | - | Soluble | Qualitative |

| Chloroform | - | Slightly Soluble | Qualitative |

| Ethyl Acetate | - | Slightly Soluble | Qualitative |

| Oils | - | Soluble | Qualitative |

Experimental Protocols: Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.[5]

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker bath or incubator with orbital shaker

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column (e.g., polar capillary column) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Centrifuge (optional)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

Sample Preparation: Add an excess amount of this compound to a known mass of the organic solvent in a series of sealed glass vials. The presence of a separate liquid phase of this compound should be visible to ensure a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired experimental temperature. Agitate the vials at a constant speed to facilitate the dissolution process. The system should be allowed to equilibrate for a sufficient period, typically 24 to 72 hours. To confirm that equilibrium has been reached, small aliquots of the supernatant can be withdrawn at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is considered to be reached when the concentration of this compound in the supernatant remains constant.

-

Sampling: Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a period to allow for phase separation. If necessary, the vials can be centrifuged at the experimental temperature to facilitate this separation.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe fitted with a syringe filter.

-

Accurately determine the mass of the collected aliquot.

-

Quantitatively dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.

-

-

Calculation of Solubility: The solubility of this compound in the solvent can be calculated using the following formula:

Solubility ( g/100g solvent) = (Mass of this compound in aliquot / Mass of solvent in aliquot) x 100

The mass of this compound in the aliquot is determined from its measured concentration and the total mass of the aliquot. The mass of the solvent is the difference between the total mass of the aliquot and the mass of this compound.

Logical Relationship for Solubility Determination

The following diagram illustrates the logical steps and considerations for determining the solubility of this compound.

Caption: Logical flow for determining the solubility of this compound.

References

- 1. This compound, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. magritek.com [magritek.com]

- 3. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:623-70-1 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

The Natural Occurrence of Ethyl Crotonate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl crotonate (ethyl (E)-but-2-enoate) is a volatile organic compound (VOC) recognized for its characteristic fruity and somewhat pungent aroma. As a naturally occurring ester, it contributes to the complex scent profiles of various plants and fruits. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in the plant kingdom, its biosynthesis, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a resource for researchers in phytochemistry, food science, and drug development who are interested in the biological origins and potential applications of this compound.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a variety of fruits. Its presence is particularly notable in quince, but it has also been reported in other species. The concentration of this compound can vary significantly depending on the plant species, cultivar, and ripeness stage.

Quantitative Data on this compound in Plants

The following table summarizes the available quantitative and qualitative data on the occurrence of this compound in different plant sources. It is important to note that comprehensive quantitative data for this specific compound across a wide range of plants is limited in the scientific literature.

| Plant Species | Common Name | Plant Part | Concentration | Reference(s) |

| Cydonia oblonga | Quince | Fruit | Identified as a major free volatile compound | [1] |

| Fragaria ananassa | Strawberry | Fruit | Present; production influenced by ethanol (B145695) concentration | [2][3] |

| Psidium guajava | Guava | Fruit | Present | |

| Ananas comosus | Pineapple | Fruit | Present | |

| Passiflora edulis | Yellow Passion Fruit | Fruit | Present |

Biosynthesis of this compound in Plants

The biosynthesis of esters in plants is a complex process involving precursors from fatty acid and amino acid metabolism. The final step in the formation of ethyl esters is catalyzed by alcohol acyltransferases (AATs), which are part of the BAHD acyltransferase superfamily.[3]

While the complete biosynthetic pathway for this compound in plants has not been fully elucidated, a plausible pathway can be proposed based on known metabolic routes. The formation of this compound requires two precursors: ethanol and crotonyl-CoA.

-

Ethanol Biosynthesis : Ethanol is produced in plants through the fermentation pathway, where pyruvate (B1213749) is first decarboxylated to acetaldehyde (B116499) by pyruvate decarboxylase (PDC), and acetaldehyde is then reduced to ethanol by alcohol dehydrogenase (ADH).[2] Conditions that promote fermentation, such as high carbon dioxide environments, can lead to an accumulation of ethanol, thereby increasing the substrate availability for ethyl ester formation.[2]

-

Crotonyl-CoA Biosynthesis : The biosynthesis of crotonyl-CoA in plants is less clear. It is an intermediate in the β-oxidation of fatty acids. It is also plausible that it can be formed from the metabolism of certain amino acids.

-

Esterification : The final step is the esterification of ethanol with crotonyl-CoA, catalyzed by an alcohol acyltransferase (AAT). Studies have shown that the strawberry AAT (SAAT) is an effective catalyst for the biosynthesis of this compound.[4]

Proposed Biosynthetic Pathway of this compound

Role of this compound in Plant Signaling

Volatile organic compounds (VOCs) are known to play a crucial role in plant communication and defense.[5] They can act as signals to attract pollinators, deter herbivores, and warn neighboring plants of impending threats.[6] While the specific role of this compound as a signaling molecule has not been extensively studied, it is likely that, as a component of the plant's volatile blend, it contributes to these interactions. Abiotic stresses, such as drought and high temperatures, can also influence the emission of VOCs, including esters.[7]

General Role of Volatile Esters in Plant Communication

Experimental Protocols

The analysis of this compound in plant tissues typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free method for extracting volatiles from the headspace of a sample.

Protocol: Analysis of this compound in Fruit Tissue by HS-SPME-GC-MS

This protocol is a representative method synthesized from various studies on fruit volatiles.

1. Sample Preparation:

-

Select fresh, ripe fruit.

-

Wash the fruit with deionized water and pat dry.

-

Homogenize a known weight (e.g., 5 g) of the fruit tissue in a blender.

-

Transfer the homogenized sample to a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles.

-

Seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.

-

Pre-incubation: Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Immediately after extraction, desorb the SPME fiber in the heated injection port of the GC (e.g., at 250°C) for a specified time (e.g., 5 minutes) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/minute to 240°C.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source and Transfer Line Temperatures: 230°C and 280°C, respectively.

-

4. Data Analysis:

-

Identification: Identify this compound by comparing the mass spectrum and retention time with those of an authentic standard and by matching the mass spectrum with a library (e.g., NIST/Wiley).

-

Quantification: For quantitative analysis, prepare a calibration curve using a standard solution of this compound. An internal standard can be used to improve accuracy.

Experimental Workflow

Conclusion

This compound is a naturally occurring volatile ester that contributes to the aromatic profile of several fruits, most notably quince. Its biosynthesis is linked to fatty acid metabolism and the availability of ethanol, with alcohol acyltransferases playing a key role in its final formation. While its specific role in plant signaling is yet to be fully understood, it likely functions as part of the complex blend of VOCs that mediate plant interactions with their environment. The analytical methods outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound in plant matrices, paving the way for further research into its biological significance and potential applications.

References

- 1. Free and glycosidically bound volatile compounds in quince (Cydonia oblonga Mill) from Kashmir, India [agris.fao.org]

- 2. scispace.com [scispace.com]

- 3. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]